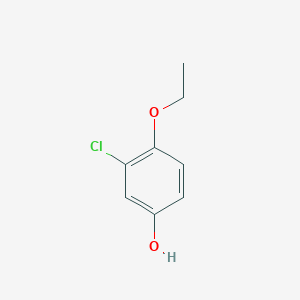

3-Chloro-4-ethoxy-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-ethoxy-phenol is a chemical compound used in scientific research. It has a molecular weight of 172.61 . It is in liquid form at room temperature .

Synthesis Analysis

The synthesis of phenols like this compound can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, rafoxanide, involves three steps from readily available 4-chlorophenol with an overall yield of 74% .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C8H9ClO2/c1-2-11-8-4-3-6 (10)5-7 (8)9/h3-5,10H,2H2,1H3 . Chemical Reactions Analysis

Phenols like this compound can undergo various chemical reactions such as nucleophilic aromatic substitution . They can also react with acetone/ketones to form compounds like Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 172.61 and is stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Catalytic Activity

Synthesis and Characterization

The compound 3-Chloro-4-ethoxy-phenol has been utilized in the synthesis of various chemical structures. For instance, novel Co(II) and Fe(II) phthalocyanines substituted with 4-[2-(2,3-dichlorophenoxy)ethoxy] were synthesized and characterized using spectroscopic methods. These compounds demonstrated significant catalytic activity in the aerobic oxidation of phenolic compounds, leading to high conversion and yield of less harmful products (Saka, Uzun, & Caglar, 2016).

Catalytic Activity in Oxidation

The synthesized Co(II) and Fe(II) phthalocyanines were used to catalyze the oxidation of phenolic compounds, showcasing their potential in transforming phenolic compounds into less harmful products. This catalytic process was optimized by adjusting reaction temperature, time, and oxidants (Saka, Uzun, & Caglar, 2016).

Antioxidant and Biological Activities

Antioxidant Activity

Phenolic acids, like those derived from this compound, have been recognized for their antioxidant activities. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups in phenolic acids contribute to their antioxidant properties. This activity is linked to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron donation ability of functional groups (Chen et al., 2020).

Biological Activities

Chlorogenic Acid (CGA), related to this compound, exhibits various biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive properties. CGA can modulate lipid and glucose metabolism, offering potential treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Electrochemical Applications

Electro-oxidation

The electrochemical behavior of chlorinated phenols, related to this compound, has been explored. Electro-oxidation on specific composite electrodes has been investigated, demonstrating potential applications in the analysis of mixtures of chlorinated phenols (Pigani et al., 2007).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as their stability, solubility, and the presence of functional groups that can interact with biological membranes .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, depending on their structure and the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethoxy-phenol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

3-Chloro-4-ethoxy-phenol is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Future Directions

3-Chloro-4-ethoxy-phenol has diverse applications, including its role as a precursor for the synthesis of pharmaceuticals and agrochemicals. It has high potential as a building block for the synthesis of bioactive natural products and conducting polymers . Its unique properties make it a valuable tool in various research fields.

properties

IUPAC Name |

3-chloro-4-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUVINNJNRVRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)